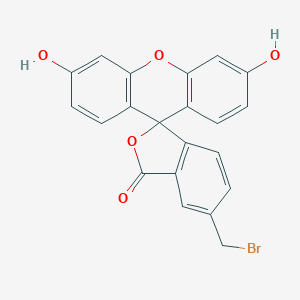

5-(Bromomethyl)fluorescein

Vue d'ensemble

Description

5-(Bromomethyl)fluorescein is a thiol-reactive fluorescent probe used in labeling of carboxylic acids and nucleotides at the N-atom . It has been widely used in scientific research for over ten years. It is a photostable compound that can be used to study various biological processes .

Synthesis Analysis

A mixture of 5-(Bromomethyl)fluorescein, palmitic acid, 18-crown-6, and potassium carbonate was reacted at 76°C for one hour . The reaction yield was maximized by a sequential single-factor optimization of the reaction variables .

Chemical Reactions Analysis

5-(Bromomethyl)fluorescein has been evaluated as a pre-column, off-line derivatizing reagent for analytes containing a free carboxylic group . Two apparent conjugates of palmitic acid were formed under the reaction conditions employed .

Physical And Chemical Properties Analysis

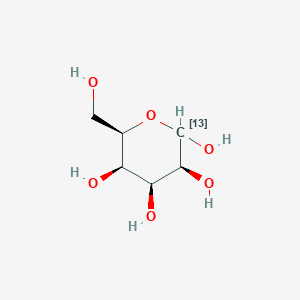

The molecular formula of 5-(Bromomethyl)fluorescein is CHBrO, with an average mass of 425.229 Da and a monoisotopic mass of 423.994629 Da . It has a density of 1.8±0.1 g/cm³, a boiling point of 668.8±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.1 mmHg at 25°C .

Applications De Recherche Scientifique

Cell Structure Observation and Analysis

5-(Bromomethyl)fluorescein: is widely used as a fluorescent dye in biological experiments to observe and analyze cell structures . By binding to specific components within cells, it allows scientists to visualize complex cellular architectures under a microscope. This application is crucial for understanding cell morphology and pathology.

Biomolecule Tracking

This compound plays a significant role in tracking biomolecules within various biological systems . Researchers can tag biomolecules with 5-(Bromomethyl)fluorescein and follow their movement and interactions in real-time, providing insights into cellular processes and mechanisms.

Cell Function Evaluation

The dye’s ability to fluoresce enables the evaluation of cell functions . For instance, it can be used to assess membrane potential changes or ion channel activities by fluorescence intensity changes, contributing to our understanding of cell physiology and biochemistry.

Cell Type Distinction

In mixed cell populations, 5-(Bromomethyl)fluorescein can help distinguish between different cell types . Its selective binding properties allow for the identification and separation of specific cell types, which is essential for research in immunology and developmental biology.

Biomolecule Detection

The compound is also employed in the detection of biomolecules . It can be conjugated to antibodies or other affinity molecules to detect the presence of target biomolecules, such as proteins or nucleic acids, in various assays.

Tissue Pathology Studies

5-(Bromomethyl)fluorescein: is instrumental in studying tissue pathology . It can be used to stain tissue samples, highlighting abnormalities and aiding in the diagnosis of diseases at the microscopic level.

Microorganism Monitoring

In microbiology, the dye is used to monitor microorganisms . It can stain bacteria or other microbes, making them visible under fluorescence microscopy, which is vital for studying infection mechanisms and microbial ecology.

Clinical Diagnostics

Beyond basic research, 5-(Bromomethyl)fluorescein finds applications in clinical diagnostics . Its strong fluorescence properties are utilized in various diagnostic assays to detect and quantify disease markers, contributing to early diagnosis and treatment monitoring.

Safety and Hazards

Orientations Futures

5-(Bromomethyl)fluorescein has been used to investigate various topics such as protein folding, the binding of proteins to DNA, cell signaling, gene expression, and protein structure and function . It is potentially useful for the analysis of carboxylic acid-containing analytes at low concentrations .

Mécanisme D'action

Target of Action

5-(Bromomethyl)fluorescein (5-BMF) is primarily used as a derivatizing reagent for analytes containing a free carboxyl group . It is also used for the labeling of nucleosides and nucleotides at the N-atom .

Mode of Action

5-BMF interacts with its targets through a chemical reaction . It binds to the free carboxyl groups of analytes, resulting in the formation of a fluorescent derivative . This derivative can then be detected using fluorescence techniques, making 5-BMF a valuable tool in biochemical research .

Biochemical Pathways

The exact biochemical pathways affected by 5-BMF depend on the specific analytes it is used to label. It is known to be involved in theglutathionylation cycle , a significant mechanism regulating protein function .

Pharmacokinetics

Its ability to form stable derivatives with carboxyl-containing analytes suggests it may have good stability .

Result of Action

The primary result of 5-BMF’s action is the formation of a fluorescent derivative when it reacts with carboxyl-containing analytes . This derivative can be detected using fluorescence techniques, providing a means of tracking the analyte .

Action Environment

The action of 5-BMF can be influenced by various environmental factors. For instance, the pH of the solution can affect the efficiency of the reaction between 5-BMF and carboxyl-containing analytes . Additionally, the temperature can impact the reaction rate .

Propriétés

IUPAC Name |

6-(bromomethyl)-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13BrO5/c22-10-11-1-4-15-14(7-11)20(25)27-21(15)16-5-2-12(23)8-18(16)26-19-9-13(24)3-6-17(19)21/h1-9,23-24H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHKPJAZGYJYTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CBr)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164145 | |

| Record name | 5-(Bromomethyl)fluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Bromomethyl)fluorescein | |

CAS RN |

148942-72-7 | |

| Record name | 5-(Bromomethyl)fluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148942727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Bromomethyl)fluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Ethynyl-1-azabicyclo[3.2.1]octane](/img/structure/B119579.png)

![1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B119590.png)